1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol
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Overview
Description
1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylbenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 2-fluoro-5-methylbenzaldehyde and nitromethane to form a nitro alcohol intermediate.
Reduction: The nitro group in the intermediate is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted phenyl derivatives, imines, and reduced alcohols.
Scientific Research Applications
1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structural modifications .
Comparison with Similar Compounds
1-Amino-2-(2-fluoro-5-methylphenyl)propan-2-ol can be compared with similar compounds such as:
1-Amino-2-(2-fluoro-4-methylphenyl)propan-2-ol: Similar structure but with a different position of the methyl group on the phenyl ring.
1-Amino-2-(2-chloro-5-methylphenyl)propan-2-ol: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Amino-2-(2-fluoro-5-ethylphenyl)propan-2-ol: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-2-(2-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-3-4-9(11)8(5-7)10(2,13)6-12/h3-5,13H,6,12H2,1-2H3 |
InChI Key |
RJJSTZBLMALTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)(CN)O |
Origin of Product |
United States |
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